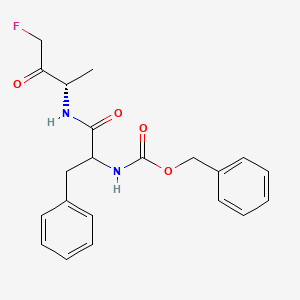

(Rac)-Z-FA-FMK

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H23FN2O4 |

|---|---|

Molecular Weight |

386.4 g/mol |

IUPAC Name |

benzyl N-[1-[[(2S)-4-fluoro-3-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate |

InChI |

InChI=1S/C21H23FN2O4/c1-15(19(25)13-22)23-20(26)18(12-16-8-4-2-5-9-16)24-21(27)28-14-17-10-6-3-7-11-17/h2-11,15,18H,12-14H2,1H3,(H,23,26)(H,24,27)/t15-,18?/m0/s1 |

InChI Key |

ASXVEBPEZMSPHB-BUSXIPJBSA-N |

Isomeric SMILES |

C[C@@H](C(=O)CF)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

CC(C(=O)CF)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

(Rac)-Z-FA-FMK: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-Z-FA-FMK, a cell-permeable and irreversible inhibitor, serves as a critical tool in the study of cellular processes regulated by specific cysteine proteases. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its inhibitory effects on cathepsins and caspases. It is designed to equip researchers, scientists, and drug development professionals with in-depth knowledge of its molecular interactions, cellular consequences, and practical applications in experimental settings. This document summarizes key quantitative data, details experimental protocols, and provides visual representations of its mechanism and related pathways.

Core Mechanism of Action: Irreversible Cysteine Protease Inhibition

This compound, chemically known as Z-Phe-Ala-fluoromethylketone, is a synthetic dipeptide that functions as an irreversible inhibitor of certain cysteine proteases.[1][2] Its mechanism of action relies on the fluoromethylketone (FMK) moiety, which forms a covalent thioether bond with the active site cysteine residue of the target protease. This covalent modification permanently inactivates the enzyme, preventing it from binding and cleaving its natural substrates.

The specificity of Z-FA-FMK is determined by the peptide sequence (Phe-Ala), which mimics the substrate recognition sites of its target proteases. While it is broadly classified as a cysteine protease inhibitor, its primary targets are members of the cathepsin and caspase families.

Primary Molecular Targets

Cathepsin Inhibition

Z-FA-FMK is a potent inhibitor of several lysosomal cysteine proteases known as cathepsins, particularly cathepsin B and cathepsin L.[3] It has also been reported to inhibit cathepsin H.[4] By targeting these enzymes, Z-FA-FMK can modulate a variety of cellular processes, including protein degradation, antigen presentation, and extracellular matrix remodeling.[4]

Caspase Inhibition

In addition to cathepsins, Z-FA-FMK exhibits inhibitory activity towards specific members of the caspase family, which are central to the execution of apoptosis. Notably, it selectively inhibits effector caspases, including caspase-2, -3, -6, and -7, while showing no significant inhibition of initiator caspases 8 and 10. Caspase-9 is only partially inhibited by Z-FA-FMK in vitro. This selective inhibition of effector caspases makes it a useful tool for dissecting the apoptotic signaling cascade.

Quantitative Inhibition Data

The inhibitory potency of this compound against its target proteases has been quantified through various studies. The following table summarizes the available inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50).

| Target Enzyme | Inhibitor | Ki | IC50 | Species | Reference |

| Cathepsin B | Z-FA-FMK | 1.5 µM | |||

| Caspase-2 | Z-FA-FMK | 6.147 µM | Recombinant | ||

| Caspase-3 | Z-FA-FMK | 15.41 µM | Recombinant | ||

| Caspase-6 | Z-FA-FMK | 32.45 µM | Recombinant | ||

| Caspase-7 | Z-FA-FMK | 9.077 µM | Recombinant | ||

| Caspase-9 | Z-FA-FMK | 110.7 µM | Recombinant | ||

| SARS-CoV-2 Mpro (3CLpro) | Z-FA-FMK | 11.39 µM | Cell-free |

Cellular Effects and Applications

The inhibitory activity of Z-FA-FMK on cathepsins and effector caspases translates into several observable cellular effects, making it a valuable reagent in various research applications.

Inhibition of Apoptosis

By targeting effector caspases, Z-FA-FMK can effectively block the downstream events of apoptosis. It has been shown to inhibit the induction of DEVDase activity (a measure of caspase-3/-7 activity), DNA fragmentation, and the externalization of phosphatidylserine on the cell surface.

Modulation of T-Cell Proliferation and Cytokine Production

Z-FA-FMK has been demonstrated to suppress the proliferation of human T-cells induced by mitogens and interleukin-2 (IL-2). It also inhibits the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as IL-1β by macrophages, an effect potentially mediated through the inhibition of NF-κB transactivation.

Use as a Negative Control

Due to its lack of an aspartic acid residue at the P1 position, which is a key recognition site for many caspases, Z-FA-FMK is often used as a negative control in experiments involving more specific, aspartate-based caspase inhibitors like Z-VAD-FMK. This allows researchers to distinguish between effects caused by the inhibition of specific caspases and non-specific effects of the FMK chemical scaffold.

Experimental Protocols

Caspase Activity Assay (In Vitro)

Objective: To determine the inhibitory effect of Z-FA-FMK on recombinant caspase activity.

Materials:

-

Purified recombinant caspases (e.g., caspase-3, -7, -8, -9, -10)

-

Z-FA-FMK

-

Fluorogenic caspase substrate (e.g., Ac-DEVD-AFC for caspase-3/-7)

-

Assay buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)

-

96-well microplate

-

Fluorometric plate reader

Procedure:

-

Prepare a stock solution of Z-FA-FMK in DMSO (e.g., 10 mM).

-

In a 96-well plate, pre-incubate the purified recombinant caspase with varying concentrations of Z-FA-FMK (or DMSO as a vehicle control) in the assay buffer for 30 minutes at 37°C.

-

Initiate the reaction by adding the appropriate fluorogenic caspase substrate.

-

Measure the fluorescence intensity at regular intervals using a fluorometric plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., AFC: Ex = 400 nm, Em = 505 nm).

-

Calculate the rate of substrate cleavage and determine the IC50 value for Z-FA-FMK.

Apoptosis Induction and Inhibition Assay in Cell Culture

Objective: To assess the ability of Z-FA-FMK to inhibit apoptosis in cultured cells.

Materials:

-

Cell line of interest (e.g., Jurkat T-cells)

-

Cell culture medium and supplements

-

Apoptosis-inducing agent (e.g., etoposide, staurosporine, or specific retinoid-related molecules)

-

Z-FA-FMK

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Flow cytometer

Procedure:

-

Seed the cells in appropriate culture plates and allow them to adhere or stabilize.

-

Pre-incubate the cells with various concentrations of Z-FA-FMK (e.g., 5-100 µM) or DMSO for 1 hour.

-

Induce apoptosis by adding the chosen apoptosis-inducing agent.

-

Incubate the cells for a period sufficient to induce apoptosis (e.g., 3-6 hours).

-

Harvest the cells and wash them with PBS.

-

Stain the cells with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.

Visualizations

Signaling Pathway of Apoptosis Inhibition

Caption: Z-FA-FMK inhibits apoptosis by targeting effector caspases.

Experimental Workflow for Apoptosis Inhibition Assay

Caption: Workflow for assessing apoptosis inhibition by Z-FA-FMK.

Irreversible Inhibition Mechanism

Caption: Covalent modification of the active site cysteine by Z-FA-FMK.

References

(Rac)-Z-FA-FMK: An In-depth Technical Guide for Researchers

(Rac)-Z-FA-FMK (Benzyloxycarbonyl-phenylalanyl-alanyl-fluoromethyl ketone) is a synthetic, cell-permeable, and irreversible inhibitor of cysteine proteases. It is widely utilized in cell biology and drug development research, primarily as a potent inhibitor of cathepsins and a selective inhibitor of effector caspases. This guide provides a comprehensive overview of its technical specifications, mechanism of action, and experimental applications.

Core Properties and Specifications

This compound is a peptide derivative with a fluoromethyl ketone (FMK) moiety that covalently modifies the active site cysteine of its target proteases, leading to irreversible inhibition.

| Property | Value |

| Full Name | This compound |

| Synonyms | Z-FA-FMK, Z-Phe-Ala-FMK |

| Molecular Formula | C₂₁H₂₃FN₂O₄ |

| Molecular Weight | 386.4 g/mol |

| Appearance | White solid |

| Solubility | Soluble in DMSO (to 10 mM) |

| Storage | Store at -20°C, desiccated |

| Mechanism of Action | Irreversible covalent inhibitor |

Mechanism of Action

This compound exhibits a dual inhibitory role, targeting both lysosomal cathepsins and cytosolic effector caspases.

Inhibition of Cysteine Proteases

Z-FA-FMK is a potent inhibitor of cysteine proteases, most notably cathepsins B and L.[1] Cathepsins are involved in various physiological processes, including protein degradation within lysosomes, and their dysregulation is implicated in diseases such as cancer and arthritis.

Selective Inhibition of Effector Caspases

In the context of apoptosis, Z-FA-FMK demonstrates selectivity for effector caspases, which are the executioners of programmed cell death. It effectively inhibits caspases-2, -3, -6, and -7, while showing no significant activity against initiator caspases-8 and -10.[1] This selective inhibition makes it a valuable tool for dissecting the caspase cascade and differentiating between the initiator and executioner phases of apoptosis. Due to its lack of effect on initiator caspases, it is often employed as a negative control in caspase inhibition studies to ensure that the observed effects are specific to the targeted caspases.

Inhibition of the NF-κB Signaling Pathway

This compound has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. It appears to exert this effect by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, Z-FA-FMK prevents the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting its transcriptional activity. This leads to a downstream reduction in the expression of NF-κB target genes, which include pro-inflammatory cytokines.

Data Presentation

Inhibitory Activity

Experimental Protocols

Caspase-3 Activity Assay (Colorimetric)

This protocol is adapted from standard colorimetric assays utilizing a p-nitroaniline (pNA)-conjugated substrate.

Materials:

-

Cell lysate containing active caspase-3

-

This compound (for control)

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT)

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA), 20 mM stock in DMSO

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare cell lysates from apoptotic and control cells. Determine the protein concentration of each lysate.

-

In a 96-well plate, add 50-200 µg of protein from each cell lysate to individual wells. Adjust the volume to 45 µL with Assay Buffer.

-

For inhibitor control wells, pre-incubate the lysate with the desired concentration of this compound for 30 minutes at 37°C.

-

Prepare a substrate solution by diluting the Ac-DEVD-pNA stock to a final working concentration (e.g., 200 µM) in Assay Buffer.

-

Initiate the reaction by adding 5 µL of the substrate solution to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance at 405 nm using a microplate reader.

-

The caspase-3 activity is proportional to the colorimetric signal.

NF-κB (p65) Nuclear Translocation Assay (Immunofluorescence)

This protocol outlines the steps for visualizing the subcellular localization of the NF-κB p65 subunit.

Materials:

-

Cells cultured on glass coverslips

-

Stimulus for NF-κB activation (e.g., TNF-α)

-

This compound

-

4% Paraformaldehyde in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: Rabbit anti-p65

-

Secondary antibody: FITC-conjugated anti-rabbit IgG

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with this compound at the desired concentration for 1 hour.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α at 20 ng/mL) for 30-60 minutes.

-

Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate the cells with the primary anti-p65 antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the cells three times with PBS.

-

Incubate the cells with the FITC-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the subcellular localization of p65 using a fluorescence microscope. In unstimulated or Z-FA-FMK-treated cells, p65 will be predominantly in the cytoplasm, while in stimulated cells, it will translocate to the nucleus.

Mandatory Visualization

Apoptosis Signaling Pathway

Caption: Z-FA-FMK selectively inhibits effector caspases in apoptosis.

NF-κB Signaling Pathway

Caption: Z-FA-FMK inhibits NF-κB activation by preventing IκBα degradation.

References

(Rac)-Z-FA-FMK: A Technical Guide for Researchers

(Rac)-Z-FA-FMK (Benzyloxycarbonyl-phenylalanyl-alanyl-fluoromethyl ketone) is a synthetic, cell-permeable, and irreversible inhibitor of cysteine proteases. It is a crucial tool in cell biology and drug development, primarily utilized for its inhibitory action on cathepsins and its selective effects on effector caspases. This guide provides an in-depth overview of its function, purpose, and application in research, complete with quantitative data, experimental protocols, and visualizations of relevant signaling pathways.

Core Function and Mechanism of Action

This compound functions as an irreversible inhibitor by covalently binding to the active site of target cysteine proteases. The fluoromethyl ketone (FMK) moiety reacts with the active site cysteine residue, forming a stable thioether linkage that permanently inactivates the enzyme.

Its primary targets are members of the cathepsin family, particularly cathepsin B and L.[1][2] Additionally, it exhibits selective inhibition of effector caspases, which are key executioners of apoptosis. Specifically, it inhibits caspases-2, -3, -6, and -7, while having no effect on initiator caspases-8 and -10, and only partially inhibiting caspase-9.[1][3] This selectivity makes it a valuable tool for dissecting the roles of different caspase subfamilies in apoptotic pathways.

A significant application of this compound is its use as a negative control in apoptosis studies.[4] Since it does not inhibit the primary initiator caspases of the extrinsic and intrinsic apoptotic pathways, it helps researchers to distinguish between caspase-mediated apoptosis and cell death pathways that may be dependent on other proteases, such as cathepsins.

Quantitative Inhibition Data

The inhibitory potency of this compound against its key targets has been quantified through various biochemical assays. The following tables summarize the available data on its inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀).

| Target Enzyme | Inhibition Constant (Kᵢ) | Reference |

| Cathepsin B | 1.5 µM |

| Target Enzyme/Virus | Half-Maximal Inhibitory/Effective Concentration (IC₅₀/EC₅₀) | Reference |

| Caspase-2 | 6.147 µM | |

| Caspase-3 | 15.41 µM | |

| Caspase-6 | 32.45 µM | |

| Caspase-7 | 9.077 µM | |

| Caspase-9 | 110.7 µM | |

| SARS-CoV-2 Main Protease (Mᵖʳᵒ/3CLᵖʳᵒ) | 11.39 µM (IC₅₀) | |

| SARS-CoV-2 Replication (Vero E6 cells) | 0.13 µM (EC₅₀) | |

| SARS-CoV-2 Variants (in vitro) | 0.55 - 2.41 µM (EC₅₀) |

Modulation of Signaling Pathways

This compound has been shown to modulate intracellular signaling pathways, most notably the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway . It inhibits the transactivation potential of NF-κB, thereby suppressing the expression of downstream target genes involved in inflammation and cell survival, such as various cytokines (e.g., IL-1α, IL-1β, TNF-α).

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of this compound in research. Below are protocols for its use as a negative control in apoptosis assays and for studying T-cell proliferation.

Protocol 1: Use of this compound as a Negative Control in Apoptosis Assays

This protocol outlines the use of this compound to confirm that an observed apoptotic effect is mediated by caspases and not other proteases.

Materials:

-

This compound (solid)

-

High-purity DMSO (>99.9%)

-

Cell culture medium

-

Apoptosis-inducing agent

-

Specific caspase inhibitor (e.g., Z-VAD-FMK) for positive inhibition control

-

Phosphate-buffered saline (PBS)

-

Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

Procedure:

-

Stock Solution Preparation: Dissolve this compound in high-purity DMSO to a stock concentration of 10 mM. Aliquot and store at -20°C for up to 6-8 months. Avoid repeated freeze-thaw cycles.

-

Cell Seeding: Plate cells at a suitable density and allow them to adhere or stabilize in culture overnight.

-

Treatment Groups:

-

Vehicle Control: Cells treated with the same volume of DMSO used for the inhibitors.

-

Positive Apoptosis Control: Cells treated with the apoptosis-inducing agent alone.

-

Caspase Inhibition Control: Cells pre-treated with a broad-spectrum caspase inhibitor (e.g., 20-50 µM Z-VAD-FMK) before adding the apoptosis inducer.

-

Negative Control: Cells pre-treated with this compound at the same concentration as the specific caspase inhibitor before adding the apoptosis inducer. A typical working concentration is 20-100 µM.

-

-

Inhibitor Pre-incubation: Pre-incubate the designated cell cultures with the caspase inhibitor or this compound for 30-60 minutes at 37°C.

-

Apoptosis Induction: Add the apoptosis-inducing agent to the appropriate wells and incubate for the desired period (e.g., 3-24 hours), depending on the agent and cell type.

-

Cell Harvesting and Staining: Harvest the cells (including supernatants for suspension cells) and wash with cold PBS. Stain the cells according to the manufacturer's protocol for the chosen apoptosis detection method (e.g., Annexin V/PI staining).

-

Analysis: Analyze the stained cells by flow cytometry or fluorescence microscopy to quantify the percentage of apoptotic cells in each treatment group.

Expected Outcome: If the apoptosis is caspase-dependent, the specific caspase inhibitor will significantly reduce the level of apoptosis, while this compound will have little to no inhibitory effect.

Protocol 2: T-Cell Proliferation Inhibition Assay

This protocol details the investigation of the anti-proliferative effects of this compound on T-cells.

Materials:

-

This compound

-

Peripheral Blood Mononuclear Cells (PBMCs) or purified T-cells

-

T-cell mitogens (e.g., Phytohemagglutinin (PHA), anti-CD3/anti-CD28 antibodies)

-

RPMI-1640 medium supplemented with 10% FBS

-

[³H]-thymidine

-

96-well culture plates

-

Cell harvester and scintillation counter

Procedure:

-

Cell Preparation: Isolate PBMCs or purify T-cells and resuspend them in complete RPMI-1640 medium.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1-2 x 10⁵ cells per well.

-

Inhibitor Addition: Add this compound to the wells at various concentrations (e.g., 25, 50, 100 µM). Include a vehicle control (DMSO).

-

Mitogen Stimulation: Stimulate T-cell proliferation by adding a mitogen such as PHA (5 µg/mL) or a combination of anti-CD3 (5 µg/mL) and anti-CD28 (2.5 µg/mL) antibodies.

-

Incubation: Culture the cells for 72 hours at 37°C in a 5% CO₂ incubator.

-

[³H]-Thymidine Labeling: For the final 16 hours of culture, pulse the cells by adding 1 µCi of [³H]-thymidine to each well.

-

Cell Harvesting: Harvest the cells onto glass fiber filter mats using an automated cell harvester.

-

Scintillation Counting: Measure the incorporation of [³H]-thymidine by liquid scintillation counting. The counts per minute (CPM) are proportional to the extent of cell proliferation.

Expected Outcome: this compound is expected to inhibit T-cell proliferation in a dose-dependent manner.

Concluding Remarks

This compound is a versatile and indispensable tool for researchers in the fields of apoptosis, inflammation, and immunology. Its well-characterized inhibitory profile against specific proteases allows for the precise dissection of complex cellular pathways. The protocols and data presented in this guide are intended to provide a solid foundation for the effective application of this compound in a laboratory setting, facilitating robust and reproducible experimental outcomes. As with any chemical probe, it is essential for investigators to determine the optimal concentrations and conditions for their specific experimental systems.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Z-FA-fmk inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. resources.novusbio.com [resources.novusbio.com]

An In-depth Technical Guide to the Caspase Inhibition Profile of (Rac)-Z-FA-FMK

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the caspase inhibition profile of (Rac)-Z-FA-FMK, a widely utilized cysteine protease inhibitor. The document details its mechanism of action, inhibitory constants against various caspases, and its selectivity. Furthermore, it addresses the common use of Z-FA-FMK as a negative control in apoptosis studies and provides detailed experimental protocols for determining its inhibition kinetics.

Mechanism of Action

This compound, or (Rac)-Benzyloxycarbonyl-phenylalanyl-alanyl-fluoromethyl ketone, is an irreversible inhibitor of cysteine proteases. Its inhibitory activity is conferred by the fluoromethyl ketone (FMK) group, which acts as a warhead. This group forms a covalent thioether linkage with the catalytic cysteine residue in the active site of the protease, leading to its irreversible inactivation. The peptide moiety, Z-FA (Benzyloxycarbonyl-Phe-Ala), provides the specificity for the target protease. While initially characterized as a cathepsin inhibitor, Z-FA-FMK has been shown to inhibit a subset of caspases.[1][2][3] The designation "(Rac)-" indicates that the compound is a racemic mixture of its stereoisomers. The (1S)-enantiomer is often referred to as Z-FA-FMK.[3]

Quantitative Inhibition Profile of this compound

The following table summarizes the available quantitative data on the inhibition of various caspases by this compound. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency.

| Caspase Target | IC50 (μM) |

| Caspase-2 | 6.147 |

| Caspase-3 | 15.41 |

| Caspase-6 | 32.45 |

| Caspase-7 | 9.077 |

| Caspase-9 | 110.7 |

Data sourced from publicly available information.

Selectivity Profile of Z-FA-FMK

Research has demonstrated that Z-FA-FMK exhibits a selective inhibition profile, primarily targeting effector caspases while having little to no effect on initiator caspases.[2]

| Caspase Target | Inhibition |

| Effector Caspases | |

| Caspase-2 | Inhibited |

| Caspase-3 | Inhibited |

| Caspase-6 | Inhibited |

| Caspase-7 | Inhibited |

| Initiator Caspases | |

| Caspase-8 | Not Inhibited |

| Caspase-9 | Partially Inhibited |

| Caspase-10 | Not Inhibited |

This selectivity can be a valuable tool in dissecting the specific caspase pathways activated in response to an apoptotic stimulus.

Cross-Reactivity with Other Cysteine Proteases

It is crucial to note that this compound is also a potent inhibitor of other cysteine proteases, particularly cathepsins.

| Protease Target | Ki (μM) |

| Cathepsin B | 1.5 |

Data sourced from publicly available information.

The Role of Z-FA-FMK as a Negative Control

There is a notable dichotomy in the literature regarding the use of Z-FA-FMK. While it is an established inhibitor of effector caspases, it is also frequently employed as a negative control for caspase inhibitors in apoptosis assays. This is because the primary drivers of the apoptotic cascade are often the initiator caspases, such as caspase-8 and caspase-9. Since Z-FA-FMK does not inhibit the key initiator caspase-8 and only partially affects caspase-9, it may not block apoptosis in pathways heavily reliant on these upstream caspases. Therefore, its use as a negative control helps to distinguish between apoptosis mediated by these initiator caspases and cell death pathways that may be dependent on cathepsins or other proteases sensitive to Z-FA-FMK.

Experimental Protocols

Determination of Kinetic Constants (k_inact and K_I) for Irreversible Caspase Inhibition

Given that this compound is an irreversible inhibitor, a simple IC50 value may not fully describe its potency. A more detailed kinetic analysis to determine the inactivation rate constant (k_inact) and the inhibition constant (K_I) is recommended. The following is a generalized protocol for this determination using a continuous fluorometric assay.

Materials:

-

Purified, active recombinant human caspase

-

This compound stock solution (in DMSO)

-

Fluorogenic caspase substrate (e.g., Ac-DEVD-AFC for caspase-3)

-

Assay buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Enzyme and Inhibitor Pre-incubation:

-

Prepare a series of dilutions of this compound in assay buffer at 2x the final desired concentrations.

-

In the wells of the microplate, add equal volumes of the 2x inhibitor dilutions and a 2x solution of the purified caspase.

-

Incubate at room temperature for various time points (e.g., 0, 5, 10, 20, 30 minutes) to allow for the time-dependent inactivation of the enzyme.

-

-

Initiation of Reaction:

-

Following the pre-incubation, add a 2x solution of the fluorogenic substrate to each well to initiate the enzymatic reaction. The final substrate concentration should be at or below its K_m value.

-

-

Kinetic Measurement:

-

Immediately place the microplate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes). The excitation and emission wavelengths will depend on the fluorophore of the substrate (e.g., 400 nm excitation and 505 nm emission for AFC).

-

Data Analysis:

-

For each inhibitor concentration and pre-incubation time, determine the initial velocity (rate of fluorescence increase) of the reaction.

-

Plot the natural log of the percentage of remaining enzyme activity versus the pre-incubation time for each inhibitor concentration. The slope of this line is the negative of the observed rate of inactivation (k_obs).

-

Plot the calculated k_obs values against the corresponding inhibitor concentrations.

-

Fit the data to the following Michaelis-Menten equation for irreversible inhibitors to determine k_inact and K_I:

-

k_obs = k_inact * [I] / (K_I + [I]) where [I] is the inhibitor concentration.

-

Generalized Workflow for Irreversible Inhibitor Kinetics

Caption: Workflow for determining k_inact and K_I.

Signaling Pathways Involving Caspases

This compound's selectivity for effector caspases makes it relevant to both the extrinsic and intrinsic pathways of apoptosis, as both converge on the activation of these executioner caspases.

Extrinsic Apoptosis Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to transmembrane death receptors. This leads to the recruitment of adaptor proteins and the activation of initiator caspases, primarily caspase-8 and caspase-10. These caspases then directly cleave and activate effector caspases like caspase-3. Since Z-FA-FMK does not inhibit caspase-8 or -10, it is not expected to block the initial signaling of this pathway.

Caption: The Extrinsic Apoptosis Pathway.

Intrinsic (Mitochondrial) Apoptosis Pathway

The intrinsic pathway is triggered by intracellular stress signals, such as DNA damage or growth factor withdrawal. This leads to mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytosol. Cytochrome c, along with Apaf-1 and ATP, forms the apoptosome, which recruits and activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3. Z-FA-FMK's partial inhibition of caspase-9 and inhibition of downstream effector caspases suggests it can modulate this pathway.

Caption: The Intrinsic Apoptosis Pathway.

References

(Rac)-Z-FA-FMK: A Technical Guide to its Target Enzymes and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Z-FA-FMK, or (Benzyloxycarbonyl-Phe-Ala-Fluoromethylketone), is a synthetic, cell-permeable dipeptide that acts as a potent, irreversible inhibitor of a range of cysteine proteases.[1][2] Its utility in research stems from its ability to selectively target certain enzyme families, particularly caspases and cathepsins, making it a valuable tool for studying cellular processes such as apoptosis and inflammation.[3][4] This technical guide provides an in-depth overview of the target enzymes of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Mechanism of Action

This compound belongs to the class of fluoromethylketone (FMK) peptide inhibitors. Its mechanism of action involves the irreversible covalent modification of the active site cysteine residue of its target proteases. The fluoromethylketone moiety acts as a reactive "warhead." Following initial binding to the enzyme's active site, the catalytic cysteine residue attacks the carbonyl carbon of the ketone. This forms a hemithioacetal intermediate, which then undergoes an elimination reaction, facilitated by the electron-withdrawing fluorine atom, to form a stable thioether bond with the enzyme. This covalent modification permanently inactivates the enzyme.

Figure 1: Irreversible Inhibition Mechanism of this compound.

Target Enzymes and Inhibition Data

This compound exhibits inhibitory activity against several families of cysteine proteases. Its primary targets are cathepsins and a subset of caspases. It is also known to inhibit other cysteine proteases like cruzain and papain.

| Target Enzyme Family | Specific Enzyme | Inhibition Constant | Citation |

| Cathepsins | Cathepsin B | Ki = 1.5 µM | |

| Cathepsin L | Potent Inhibitor | ||

| Cathepsin S | Potent Inhibitor | ||

| Caspases | Caspase-2 | IC50 = 6.147 µM | |

| Caspase-3 | IC50 = 15.41 µM | ||

| Caspase-6 | IC50 = 32.45 µM | ||

| Caspase-7 | IC50 = 9.077 µM | ||

| Caspase-9 | IC50 = 110.7 µM | ||

| Caspase-8 | Not Inhibited | ||

| Caspase-10 | Not Inhibited | ||

| Other Cysteine Proteases | Cruzain | Potent Inhibitor | |

| Papain | Potent Inhibitor | ||

| Viral Proteases | SARS-CoV-2 Main Protease (Mpro/3CLpro) | IC50 = 11.39 µM |

Signaling Pathways

This compound's inhibition of caspases and its influence on NF-κB make it a useful tool for dissecting key cellular signaling pathways.

Apoptosis Signaling

Apoptosis, or programmed cell death, is executed by a cascade of caspase activation. This compound selectively inhibits the effector caspases (caspase-3, -6, and -7) and to a lesser extent, the initiator caspase-9 of the intrinsic pathway, while not affecting the initiator caspases of the extrinsic pathway (caspase-8 and -10). This allows for the differentiation between these two major apoptotic pathways.

Figure 2: Inhibition of Apoptotic Pathways by this compound.

NF-κB Signaling

This compound has been shown to inhibit the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). This inhibition is thought to occur at the transcriptional level, preventing the production of pro-inflammatory cytokines like IL-1α, IL-1β, and TNF. The precise mechanism of NF-κB inhibition by Z-FA-FMK is not fully elucidated but may be independent of its cathepsin B inhibitory activity.

Figure 3: Inhibition of the NF-κB Signaling Pathway by this compound.

Experimental Protocols

The following are representative protocols for assessing the inhibitory activity of this compound against its target enzymes.

Experimental Workflow for IC50 Determination

Figure 4: General workflow for determining the IC50 of this compound.

Fluorometric Caspase-3 Activity Assay for IC50 Determination

This protocol is adapted for determining the IC50 value of this compound for caspase-3.

Materials:

-

Recombinant active human Caspase-3

-

This compound

-

Caspase Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)

-

Caspase-3 Substrate: Ac-DEVD-AFC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-trifluoromethylcoumarin)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 400 nm, Emission: 505 nm)

-

DMSO (for dissolving inhibitor and substrate)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of recombinant caspase-3 in assay buffer.

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). Create a series of dilutions in assay buffer to achieve final assay concentrations ranging from, for example, 0.1 µM to 200 µM. Include a vehicle control (DMSO).

-

Prepare a stock solution of Ac-DEVD-AFC in DMSO (e.g., 10 mM) and dilute in assay buffer to the final working concentration (typically 2X the Km value).

-

-

Assay Setup:

-

In a 96-well black microplate, add 50 µL of assay buffer to all wells.

-

Add 10 µL of each this compound dilution or vehicle control to the appropriate wells.

-

Add 20 µL of the diluted caspase-3 enzyme solution to each well.

-

Mix gently and pre-incubate for 15-30 minutes at 37°C.

-

-

Reaction and Measurement:

-

Initiate the reaction by adding 20 µL of the Ac-DEVD-AFC substrate solution to each well.

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity (Ex: 400 nm, Em: 505 nm) kinetically every 1-2 minutes for 30-60 minutes.

-

-

Data Analysis:

-

Determine the initial reaction velocity (V₀) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time plot.

-

Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

-

Fluorometric Cathepsin L Activity Assay

This protocol can be used to assess the inhibition of cathepsin L by this compound.

Materials:

-

Recombinant active human Cathepsin L

-

This compound

-

Cathepsin L Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.5, 1 mM EDTA, 5 mM DTT)

-

Cathepsin L Substrate: Ac-FR-AFC (N-Acetyl-Phe-Arg-7-amino-4-trifluoromethylcoumarin)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 400 nm, Emission: 505 nm)

-

DMSO

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of cathepsin L, this compound, and Ac-FR-AFC as described for the caspase-3 assay, using the appropriate assay buffer.

-

-

Assay Setup:

-

Follow the same setup as the caspase-3 assay, adding assay buffer, inhibitor dilutions (or vehicle), and the cathepsin L enzyme solution to the wells of a 96-well black microplate.

-

Pre-incubate for 15-30 minutes at 37°C.

-

-

Reaction and Measurement:

-

Initiate the reaction by adding the Ac-FR-AFC substrate.

-

Measure the fluorescence kinetically (Ex: 400 nm, Em: 505 nm) at 37°C.

-

-

Data Analysis:

-

Analyze the data as described for the caspase-3 assay to determine the inhibitory effect of this compound on cathepsin L activity.

-

Conclusion

This compound is a versatile and potent irreversible inhibitor of several key cysteine proteases, including effector caspases and cathepsins B, L, and S. Its well-defined mechanism of action and selective inhibition profile make it an indispensable tool for researchers investigating apoptosis, inflammation, and other cellular processes regulated by these enzymes. The protocols and data presented in this guide provide a comprehensive resource for the effective application of this compound in a research setting.

References

- 1. Z-FA-FMK - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. Z-FA-fmk inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The cathepsin B inhibitor z-FA.fmk inhibits cytokine production in macrophages stimulated by lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

(Rac)-Z-FA-FMK: A Technical Guide for Researchers

(Rac)-Z-FA-FMK (Benzyloxycarbonyl-phenylalanyl-alanyl-fluoromethyl ketone) is a potent, cell-permeable, and irreversible pan-caspase inhibitor. It is widely utilized in cell biology and drug development research to study the roles of caspases in apoptosis and other cellular processes. This technical guide provides a comprehensive overview of the chemical properties, structure, mechanism of action, and experimental applications of this compound.

Core Chemical Properties and Structure

This compound is a synthetic peptide derivative that functions as an effective inhibitor of a broad range of caspases. Its chemical and physical properties are summarized in the table below, providing essential information for its handling, storage, and use in experimental settings.

| Property | Value |

| Molecular Formula | C₂₁H₂₃FN₂O₄ |

| Molecular Weight | 386.42 g/mol [1][2] |

| CAS Number | 96922-64-4[1][3] |

| Appearance | Solid[3] |

| Purity | >95% |

| Solubility | Soluble in DMSO (e.g., to 10 mM, ≥13.45 mg/mL, 71 mg/mL, 77 mg/mL), and Ethanol (≥3.57 mg/mL, 32 mg/mL) |

| Storage | Store at -20°C. |

Chemical Structure:

The structure of this compound, with the IUPAC name N-[(1S)-2-[(3-fluoro-1-methyl-2-oxopropyl)amino]-2-oxo-1-(phenylmethyl)ethyl]-carbamic acid, phenylmethyl ester, is represented by the following SMILES notation: CC(C(=O)CF)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2.

Mechanism of Action: Inhibition of Apoptosis

This compound is a broad-spectrum inhibitor of caspases, a family of cysteine proteases that play a central role in the execution of apoptosis, or programmed cell death. It functions as an irreversible inhibitor by covalently binding to the active site of caspases. Notably, Z-FA-FMK exhibits selectivity for effector caspases, such as caspase-3, -6, and -7, over initiator caspases like caspase-8 and -10. By inhibiting these key executioner enzymes, Z-FA-FMK effectively blocks the downstream events of apoptosis, including DNA fragmentation and the externalization of phosphatidylserine.

Beyond its role in apoptosis, Z-FA-FMK has also been shown to inhibit other cysteine proteases, such as cathepsins B, L, and S. Furthermore, it can modulate inflammatory pathways by inhibiting the activation of NF-κB, a key transcription factor involved in the expression of pro-inflammatory cytokines like IL-1β and TNF-α.

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and use of this compound in common cell-based assays.

Preparation of this compound Stock Solution

Materials:

-

This compound solid

-

Dimethyl sulfoxide (DMSO), high purity (>99.9%)

Procedure:

-

To prepare a 10 mM stock solution, dissolve 1 mg of this compound in 259 µL of DMSO.

-

Vortex the solution until the solid is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to 6-8 months.

In Vitro Caspase-3 Activity Assay (Colorimetric)

This protocol outlines the use of this compound as a negative control in a colorimetric assay to measure caspase-3 activity.

Materials:

-

Cell lysate from apoptotic and non-apoptotic cells

-

This compound stock solution (10 mM in DMSO)

-

Caspase-3 specific inhibitor (e.g., Z-DEVD-FMK)

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA)

-

Assay buffer

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare cell lysates from cells induced to undergo apoptosis and from a non-apoptotic control group.

-

In a 96-well plate, add the following to designated wells:

-

Vehicle control (DMSO)

-

This compound (final concentration typically 20-100 µM)

-

Caspase-3 specific inhibitor (e.g., Z-DEVD-FMK, at a concentration known to inhibit caspase-3)

-

-

Add an equal amount of cell lysate to each well.

-

Add the caspase-3 substrate Ac-DEVD-pNA to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitroaniline (pNA) released by caspase-3 activity.

Inhibition of NF-κB Activation Assay

This protocol describes a general method to assess the inhibitory effect of this compound on the activation of the NF-κB signaling pathway.

Materials:

-

Adherent cells (e.g., macrophages)

-

This compound stock solution (10 mM in DMSO)

-

NF-κB activating stimulus (e.g., Lipopolysaccharide - LPS)

-

Reagents for immunofluorescence staining (primary antibody against NF-κB p65 subunit, fluorescently labeled secondary antibody, DAPI for nuclear staining)

-

Fluorescence microscope

Procedure:

-

Seed cells in a multi-well plate suitable for microscopy and allow them to adhere overnight.

-

Pre-incubate the cells with this compound at the desired final concentration (e.g., 10-100 µM) for 1-2 hours. Include a vehicle control (DMSO).

-

Stimulate the cells with an NF-κB activating agent (e.g., LPS) for the appropriate time (e.g., 30-60 minutes). Include an unstimulated control.

-

Fix, permeabilize, and block the cells according to standard immunofluorescence protocols.

-

Incubate the cells with a primary antibody against the NF-κB p65 subunit.

-

Wash the cells and incubate with a fluorescently labeled secondary antibody and DAPI for nuclear counterstaining.

-

Acquire images using a fluorescence microscope.

-

Analyze the images to quantify the nuclear translocation of the NF-κB p65 subunit. A decrease in nuclear p65 in the this compound treated, stimulated cells compared to the stimulated control indicates inhibition of NF-κB activation.

References

(Rac)-Z-FA-FMK: A Technical Guide to its Classification and Application as a Cysteine Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-Z-FA-FMK (Benzyloxycarbonyl-phenylalanyl-alanyl-fluoromethyl ketone) is a potent, cell-permeable, and irreversible inhibitor of a specific subset of cysteine proteases. This technical guide provides an in-depth classification of this compound, detailing its mechanism of action, target specificity, and its application in studying critical cellular signaling pathways. Quantitative inhibitory data is presented for clear comparison, and detailed protocols for key experimental assays are provided. Additionally, signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of this versatile research tool.

Inhibitor Classification and Mechanism of Action

This compound belongs to the class of peptide fluoromethyl ketone (FMK) inhibitors. Its inhibitory activity stems from the electrophilic fluoromethyl ketone group, which acts as a warhead, forming a covalent thioether bond with the active site cysteine residue of target proteases. This covalent modification leads to irreversible inactivation of the enzyme.

The peptide moiety, Z-Phe-Ala, provides specificity, directing the inhibitor to the active site of certain proteases that recognize this sequence.

Target Specificity and Quantitative Inhibitory Data

This compound exhibits a distinct inhibitory profile, primarily targeting effector caspases and certain cathepsins. It is crucial to note its selectivity, as it does not inhibit initiator caspases 8 and 10, making it a valuable tool for dissecting specific arms of the apoptotic signaling cascade.[1][2]

| Target Enzyme | Enzyme Class | Inhibition Constant | Reference |

| Cathepsin B | Cysteine Protease | K_i = 1.5 µM | [3] |

| Caspase-2 | Cysteine Protease | IC_50 = 6.147 µM | [3] |

| Caspase-3 | Cysteine Protease | IC_50 = 15.41 µM | [3] |

| Caspase-6 | Cysteine Protease | IC_50 = 32.45 µM | |

| Caspase-7 | Cysteine Protease | IC_50 = 9.077 µM | |

| Caspase-9 | Cysteine Protease | IC_50 = 110.7 µM (partial) | |

| Caspase-8 | Cysteine Protease | Not Inhibited | |

| Caspase-10 | Cysteine Protease | Not Inhibited |

Role in Signaling Pathways

This compound is instrumental in elucidating the roles of its target proteases in various signaling pathways, most notably apoptosis and inflammation.

Intrinsic Apoptosis Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is a critical process in development and tissue homeostasis. It is initiated by intracellular stress signals, leading to the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade. This compound's selective inhibition of effector caspases (caspase-3, -6, and -7) allows researchers to probe the downstream events of this pathway, downstream of caspase-9 activation.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a cornerstone of the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. This compound has been shown to inhibit the production of cytokines such as IL-1β, which is dependent on the activation of the inflammasome and subsequent caspase-1 activity. While not a direct inhibitor of caspase-1 at low concentrations, its broader cysteine protease inhibitory activity, including on cathepsins, can indirectly affect NF-κB signaling.

Experimental Protocols

Herein are detailed methodologies for key experiments utilizing this compound to study apoptosis.

Caspase-3/7 Activity Assay (Fluorometric)

This protocol measures the activity of effector caspases-3 and -7 in cell lysates using a fluorogenic substrate.

Materials:

-

Cells treated with an apoptosis-inducing agent +/- this compound

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

-

2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 200 µM EDTA, 20% glycerol)

-

Caspase-3/7 Substrate (e.g., Ac-DEVD-AFC or Ac-DEVD-AMC)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Cell Lysis:

-

Harvest 1-5 x 10^6 cells by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the pellet in 50 µL of chilled Cell Lysis Buffer.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 1 minute at 4°C.

-

Collect the supernatant (cell lysate).

-

-

Assay Setup:

-

To each well of a 96-well black microplate, add 50 µL of cell lysate.

-

Add 50 µL of 2X Reaction Buffer to each well.

-

Add 5 µL of 1 mM Caspase-3/7 substrate to each well (final concentration 50 µM).

-

-

Measurement:

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure fluorescence using a plate reader with excitation at 400 nm and emission at 505 nm for AFC, or excitation at 360-380 nm and emission at 440-460 nm for AMC.

-

-

Data Analysis:

-

Compare the fluorescence intensity of inhibitor-treated samples to untreated apoptotic controls.

-

DNA Fragmentation (Laddering) Assay

This protocol visualizes the characteristic internucleosomal cleavage of DNA that occurs during apoptosis.

Materials:

-

Cells treated with an apoptosis-inducing agent +/- this compound

-

Lysis Buffer (10 mM Tris-HCl, pH 7.4, 10 mM EDTA, 0.5% Triton X-100)

-

RNase A (10 mg/mL)

-

Proteinase K (20 mg/mL)

-

Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

-

100% Ethanol and 70% Ethanol

-

TE Buffer (10 mM Tris-HCl, pH 8.0, 1 mM EDTA)

-

Agarose

-

TAE Buffer

-

DNA loading dye

-

Ethidium bromide or other DNA stain

-

Agarose gel electrophoresis system

Procedure:

-

DNA Extraction:

-

Harvest 1-5 x 10^6 cells and wash with PBS.

-

Resuspend the cell pellet in 0.5 mL of Lysis Buffer and incubate on ice for 30 minutes.

-

Centrifuge at 12,000 x g for 20 minutes at 4°C.

-

Transfer the supernatant to a new tube and add RNase A to a final concentration of 100 µg/mL. Incubate at 37°C for 1 hour.

-

Add Proteinase K to a final concentration of 100 µg/mL. Incubate at 50°C for 1.5 hours.

-

Perform a phenol:chloroform extraction followed by a chloroform extraction.

-

Precipitate the DNA by adding 1/10 volume of 3 M sodium acetate and 2.5 volumes of cold 100% ethanol. Incubate at -20°C overnight.

-

Centrifuge to pellet the DNA, wash with 70% ethanol, and air dry.

-

Resuspend the DNA in 20-50 µL of TE Buffer.

-

-

Agarose Gel Electrophoresis:

-

Prepare a 1.5-2% agarose gel in TAE buffer containing a DNA stain.

-

Mix the DNA samples with loading dye and load into the wells.

-

Run the gel at a low voltage (e.g., 60-80V) until the dye front has migrated sufficiently.

-

Visualize the DNA under UV light. A characteristic "ladder" of DNA fragments will be visible in apoptotic samples.

-

Phosphatidylserine Externalization Assay (Annexin V Staining)

This protocol detects the externalization of phosphatidylserine, an early marker of apoptosis, using fluorescently labeled Annexin V.

Materials:

-

Cells treated with an apoptosis-inducing agent +/- this compound

-

Annexin V-FITC (or other fluorophore conjugate)

-

Propidium Iodide (PI)

-

1X Annexin V Binding Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Harvest 1-5 x 10^5 cells and wash twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

-

-

Staining:

-

Add 5 µL of Annexin V-FITC to the cell suspension.

-

Add 5-10 µL of PI solution (e.g., 50 µg/mL).

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

-

Flow Cytometry:

-

Analyze the cells by flow cytometry within 1 hour.

-

FITC signal (FL1) detects Annexin V binding (apoptotic cells), and PI signal (FL2 or FL3) detects cells with compromised membranes (late apoptotic/necrotic cells).

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effect of this compound on apoptosis.

Conclusion

This compound is a well-characterized and selective irreversible inhibitor of effector caspases and certain cathepsins. Its utility in dissecting the molecular mechanisms of apoptosis and inflammation is well-established. This guide provides the necessary technical information, including quantitative data and detailed experimental protocols, to effectively utilize this compound as a tool in cellular and molecular biology research. Careful consideration of its specific inhibitory profile is essential for accurate interpretation of experimental results.

References

(Rac)-Z-FA-FMK: A Technical Guide for Apoptosis Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Rac)-Z-FA-FMK, a synthetic peptide derivative, serves as a critical tool in the nuanced study of apoptosis. Initially characterized as an inhibitor of cathepsins B and L, its role has expanded significantly within apoptosis research due to its selective inhibition of effector caspases. This dual functionality allows for the dissection of proteolytic cascades central to programmed cell death. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its use, and visualizations of the relevant signaling pathways.

Introduction to this compound

This compound, or Z-Phe-Ala-Fluoromethylketone, is a cell-permeable, irreversible inhibitor of certain cysteine proteases. While it is often employed as a negative control for broader-spectrum caspase inhibitors that also utilize a fluoromethylketone (FMK) reactive group, its specific inhibitory profile makes it a valuable instrument for investigating the intricacies of apoptotic pathways. Its ability to selectively target effector caspases, while leaving key initiator caspases largely unaffected, enables researchers to delineate the contributions of the intrinsic and extrinsic apoptosis pathways.

Mechanism of Action

The inhibitory activity of this compound stems from its fluoromethylketone group, which forms a covalent bond with the active site cysteine residue of target proteases, leading to irreversible inhibition.

Inhibition of Effector Caspases: In the context of apoptosis, this compound demonstrates selectivity for the executioner or effector caspases, namely caspases-2, -3, -6, and -7.[1][2] These caspases are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Limited Impact on Initiator Caspases: Crucially, this compound does not significantly inhibit the initiator caspases-8 and -10, which are central to the extrinsic, death receptor-mediated pathway of apoptosis.[1][2] It shows only partial inhibition of caspase-9, the initiator caspase of the intrinsic, mitochondrial pathway. This differential inhibition is instrumental in studies aiming to distinguish between these two major apoptotic signaling cascades.

Cathepsin Inhibition: Beyond its effects on caspases, this compound is a potent inhibitor of the lysosomal cysteine proteases, cathepsin B and L. This property should be taken into consideration when designing experiments, as cathepsins can also play a role in certain cell death pathways.

Quantitative Data: Inhibitory Potency

The efficacy of this compound as an inhibitor is quantified by its half-maximal inhibitory concentration (IC50) for various proteases. The following table summarizes key quantitative data for this compound.

| Target Protease | IC50 Value (μM) | Notes |

| Caspase-2 | 6.147 | Effector Caspase |

| Caspase-3 | 15.41 | Effector Caspase |

| Caspase-6 | 32.45 | Effector Caspase |

| Caspase-7 | 9.077 | Effector Caspase |

| Caspase-9 | 110.7 | Initiator Caspase (Partial Inhibition) |

| Cathepsin B | 1.5 | Lysosomal Cysteine Protease |

Data compiled from multiple sources.

In cell-based assays, this compound is typically used at concentrations ranging from 5 µM to 100 µM to inhibit apoptosis, with the optimal concentration being cell type and stimulus-dependent.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound in apoptosis research.

Inhibition of Apoptosis in Jurkat T-cells

This protocol describes the use of this compound to inhibit apoptosis induced by a synthetic retinoid-related molecule (RRM) in Jurkat T-cells.

Materials:

-

Jurkat T-cells

-

RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin

-

This compound (stock solution in DMSO)

-

Apoptosis-inducing agent (e.g., a synthetic RRM like MX2870-1)

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Cell Culture: Culture Jurkat T-cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.

-

Pre-treatment with this compound: Seed Jurkat T-cells at a density of 1 x 10^6 cells/mL. Pre-incubate the cells with varying concentrations of this compound (e.g., 5, 30, 100 µM) or DMSO (vehicle control) for 1 hour.

-

Induction of Apoptosis: Add the apoptosis-inducing agent (e.g., 2 µM MX2870-1) to the cell cultures and incubate for a predetermined time (e.g., 3 hours).

-

Cell Harvesting and Staining:

-

Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X binding buffer provided in the Annexin V-FITC kit.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

Caspase Activity Assay (Fluorometric)

This protocol measures the activity of effector caspases (specifically DEVDase activity, characteristic of caspase-3 and -7) in cell lysates.

Materials:

-

Treated and untreated cell pellets

-

Cell lysis buffer

-

Protein assay reagent (e.g., BCA kit)

-

Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC)

-

Assay buffer

-

Fluorometric plate reader

Procedure:

-

Cell Lysis:

-

Lyse the cell pellets in a suitable lysis buffer on ice.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant (cytosolic extract).

-

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.

-

Caspase Activity Measurement:

-

In a 96-well black plate, add a standardized amount of protein from each lysate.

-

Add the fluorogenic caspase substrate (e.g., Ac-DEVD-AMC) to each well.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC) at regular intervals.

-

-

Data Analysis: Calculate the rate of substrate cleavage, which is proportional to the caspase activity.

Western Blot Analysis of Caspase Processing

This protocol is used to visualize the cleavage of caspases, a hallmark of their activation.

Materials:

-

Treated and untreated cell pellets

-

RIPA buffer with protease inhibitors

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against specific caspases (e.g., pro- and cleaved caspase-3, pro- and cleaved caspase-8)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cell pellets in RIPA buffer.

-

Protein Quantification: Determine protein concentration of the lysates.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Look for the appearance of cleaved caspase fragments in apoptotic samples and the effect of this compound on this cleavage.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the role of this compound in apoptosis research.

Caption: Signaling pathways of apoptosis and the inhibitory action of this compound.

Caption: Experimental workflow for assessing the inhibitory effect of this compound on apoptosis.

Conclusion

This compound is a multifaceted tool for apoptosis research. Its selective inhibition of effector caspases provides a means to dissect the complex signaling networks that govern programmed cell death. By understanding its specificities and employing the detailed protocols outlined in this guide, researchers can effectively leverage this compound to gain deeper insights into the mechanisms of apoptosis and to evaluate the efficacy of novel therapeutic agents that target these pathways. Careful consideration of its dual role as a cathepsin inhibitor is essential for accurate data interpretation.

References

(Rac)-Z-FA-FMK: A Technical Guide to its Application as a Pan-Caspase Inhibitor Negative Control

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of apoptosis research, the precise elucidation of caspase-mediated signaling pathways is paramount. Pan-caspase inhibitors, such as the widely used Z-VAD-FMK, are invaluable tools for dissecting the roles of these cysteine-aspartic proteases in programmed cell death. However, the interpretation of data generated using these inhibitors necessitates the use of appropriate negative controls to account for off-target or non-specific effects. (Rac)-Z-FA-FMK (Benzyloxycarbonyl-L-phenylalanyl-L-alanyl-fluoromethyl ketone) serves as a critical negative control in such experiments. This technical guide provides an in-depth overview of Z-FA-FMK, its mechanism of action, and detailed protocols for its use in apoptosis research.

Chemical and Physical Properties

This compound is a synthetic, cell-permeable peptide derivative. Its key properties are summarized in the table below.

| Property | Value |

| Full Name | Benzyloxycarbonyl-L-phenylalanyl-L-alanyl-fluoromethyl ketone |

| Abbreviation | This compound |

| Molecular Formula | C₂₁H₂₃FN₂O₄ |

| Molecular Weight | 386.4 g/mol [1] |

| CAS Number | 96922-64-4 |

| Appearance | Solid |

| Solubility | Soluble in DMSO to 10 mM[2] |

| Storage | Store at -20°C, desiccated |

Mechanism of Action and Selectivity

This compound is an irreversible inhibitor of certain cysteine proteases. Its mechanism of action is based on the fluoromethyl ketone (FMK) moiety, which forms a covalent bond with the active site cysteine of target proteases.

Crucially, for its role as a negative control, Z-FA-FMK exhibits a distinct inhibitory profile compared to pan-caspase inhibitors. While pan-caspase inhibitors like Z-VAD-FMK are designed to broadly target a wide range of caspases, Z-FA-FMK shows selectivity. It has been demonstrated to inhibit effector caspases such as caspase-3, -6, and -7, and is also a potent inhibitor of cathepsins B and L. However, it does not significantly inhibit initiator caspases like caspase-8 and caspase-10. This differential activity is fundamental to its function as a negative control, allowing researchers to discern true caspase-dependent apoptotic events from other cellular phenomena.

Data Presentation: Inhibitory Activity of this compound

The following table summarizes the known inhibitory concentrations (IC₅₀) of this compound against various caspases and other proteases, providing a quantitative basis for its use as a selective inhibitor and negative control.

| Target Protease | IC₅₀ (µM) |

| Caspase-2 | 6.147 |

| Caspase-3 | 15.41 |

| Caspase-6 | 32.45 |

| Caspase-7 | 9.077 |

| Caspase-9 | 110.7 |

| Cathepsin B | Ki = 1.5 µM |

Note: IC₅₀ values can vary depending on the assay conditions.

Experimental Protocols

Detailed methodologies for key experiments involving this compound as a negative control are provided below.

Protocol 1: Preparation of this compound Stock Solution

Materials:

-

This compound solid

-

High-purity Dimethyl Sulfoxide (DMSO)

Procedure:

-

To prepare a 10 mM stock solution, dissolve 1 mg of this compound in 259 µl of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for up to 6-8 months.

Protocol 2: Caspase-3/7 Activity Fluorometric Assay

This assay measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.

Materials:

-

Cells cultured in a 96-well plate

-

Apoptosis-inducing agent

-

Pan-caspase inhibitor (e.g., Z-VAD-FMK)

-

This compound (negative control)

-

Caspase-3/7 fluorogenic substrate (e.g., Ac-DEVD-AMC or Z-DEVD-R110)

-

Lysis buffer (e.g., 10 mM HEPES, pH 7.5)

-

Assay buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)

-

Fluorometric microplate reader

Procedure:

-

Cell Treatment:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat cells with the desired concentration of the pan-caspase inhibitor, this compound (at the same concentration as the pan-caspase inhibitor), or vehicle (DMSO) for 1 hour.

-

Induce apoptosis by adding the chosen agent and incubate for the desired duration.

-

-

Cell Lysis:

-

Centrifuge the plate and carefully remove the supernatant.

-

Add 50 µL of ice-cold lysis buffer to each well and incubate on ice for 10 minutes.

-

-

Caspase Activity Measurement:

-

Prepare the reaction mix by diluting the caspase-3/7 fluorogenic substrate in the assay buffer.

-

Add 50 µL of the reaction mix to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC-based substrates or Ex/Em = 499/521 nm for R110-based substrates).

-

-

Data Analysis:

-

Subtract the background fluorescence (from wells with no cell lysate).

-

Express the results as a fold increase in caspase activity in treated cells compared to untreated controls.

-

Protocol 3: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and control cells

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI) staining solution

-

1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Induce apoptosis in your cell culture as described in Protocol 2, including a treatment group with this compound as a negative control.

-

Harvest the cells (including any floating cells) and centrifuge at 500 x g for 5-7 minutes.

-

Wash the cells twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC to each tube.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Add 5 µL of PI staining solution immediately before analysis.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer as soon as possible (within 1 hour).

-

Use unstained and single-stained controls to set up compensation and gates.

-

Acquire data and analyze the distribution of cells in the four quadrants:

-

Lower-left (Annexin V-/PI-): Viable cells

-

Lower-right (Annexin V+/PI-): Early apoptotic cells

-

Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V-/PI+): Necrotic cells

-

-

Mandatory Visualizations

Caspase Activation Pathways

The following diagram illustrates the intrinsic and extrinsic pathways of apoptosis, highlighting the central role of caspases.

References

(Rac)-Z-FA-FMK: A Technical Guide to the Inhibition of Cathepsin B and L

This document provides an in-depth technical overview of (Rac)-Z-FA-FMK as an inhibitor of cathepsin B and cathepsin L. It is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental protocols, and visualizations of relevant biological pathways.

Introduction

Cathepsins B and L are lysosomal cysteine proteases that play crucial roles in protein turnover. Beyond their normal physiological functions, they are implicated in various pathological processes, including cancer progression, immune responses, and viral entry. Their dysregulation makes them significant targets for therapeutic intervention.

This compound (Benzyloxycarbonyl-Phe-Ala-Fluoromethylketone) is a cell-permeable, irreversible inhibitor of cysteine proteases, with notable potency against cathepsin B and L.[1][2] It belongs to the peptidyl fluoromethyl ketone (FMK) class of inhibitors, which are widely used as chemical tools to probe the function of cysteine proteases in complex biological systems. This guide details its mechanism, inhibitory profile, and experimental applications.

Mechanism of Action

Z-FA-FMK functions as an irreversible covalent inhibitor.[2][3] The inhibitor mimics the natural peptide substrate of the enzyme. The fluoromethylketone (FMK) war-head forms a stable thioether bond with the active site cysteine residue (Cys29 in cathepsin B, Cys25 in mature cathepsin L) within the catalytic dyad. This covalent modification permanently inactivates the enzyme. While it is a potent inhibitor of cathepsins B and L, it is also known to inhibit other cysteine proteases, including several effector caspases, a factor that must be considered in experimental design.[4]

Caption: Irreversible inhibition of a cysteine protease by Z-FA-FMK.

Quantitative Inhibitory Data

Z-FA-FMK exhibits varying levels of potency against its primary targets, cathepsin B and L, and several off-target caspases. The following table summarizes key quantitative metrics reported in the literature.

| Target Enzyme | Inhibitor | Constant Type | Value (µM) | Reference |

| Cathepsin B | Z-FA-FMK | Kᵢ | 1.5 | |

| Caspase-2 | Z-FA-FMK | IC₅₀ | 6.147 | |

| Caspase-3 | Z-FA-FMK | IC₅₀ | 15.41 | |

| Caspase-6 | Z-FA-FMK | IC₅₀ | 32.45 | |

| Caspase-7 | Z-FA-FMK | IC₅₀ | 9.077 | |

| Caspase-9 | Z-FA-FMK | IC₅₀ | 110.7 | |

| SARS-CoV-2 Mpro | Z-FA-FMK | IC₅₀ | 11.39 | |

| SARS-CoV-2 (Vero E6 cells) | Z-FA-FMK | EC₅₀ | 0.13 |

Note: Specific Kᵢ or IC₅₀ values for Z-FA-FMK against cathepsin L are not consistently reported in the provided search results, though it is widely characterized as a potent cathepsin L inhibitor.

Experimental Protocols

In Vitro Cathepsin Inhibition Assay (Fluorometric)

This protocol outlines a general method for determining the inhibitory activity of Z-FA-FMK against cathepsin B or L in a cell-free system.

1. Reagents and Materials:

-

Recombinant human Cathepsin B or Cathepsin L

-

Assay Buffer: Typically a MES or acetate buffer with DTT and EDTA, pH adjusted for optimal enzyme activity (e.g., pH 6.0 for Cathepsin B, pH 5.5 for Cathepsin L).

-

Z-FA-FMK: Stock solution in DMSO.

-

Fluorogenic Substrate:

-

For Cathepsin B: Z-Arg-Arg-AMC

-

For Cathepsin L: Z-Phe-Arg-AMC

-

-

96-well black microplate

-

Fluorescence microplate reader (Ex/Em = ~380/460 nm for AMC)

2. Procedure:

-

Prepare serial dilutions of Z-FA-FMK in Assay Buffer. Also, prepare a vehicle control (DMSO in Assay Buffer).

-

In the microplate wells, add the diluted Z-FA-FMK or vehicle control.

-

Add the recombinant cathepsin B or L solution to each well.

-

Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence in a kinetic mode for 30-60 minutes at 37°C.

-

Determine the rate of reaction (slope of the linear portion of the fluorescence curve).

-

Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for a typical in vitro cathepsin inhibition assay.

Cellular Apoptosis Inhibition Assay

This protocol assesses the ability of Z-FA-FMK to block apoptosis in a cell-based model.

1. Reagents and Materials:

-

Jurkat T cells

-

RPMI-1640 medium supplemented with 10% FBS

-

Z-FA-FMK (stock in DMSO)

-